

Pefloxacin Mesylate Dihydrate microbial susceptibility testing

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Compound Focus: Pefloxacin Mesylate Dihydrate

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Introduction to Pefloxacin Mesylate Dihydrate

Pefloxacin Mesylate Dihydrate is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Its molecular formula is $C_{17}H_{20}FN_3O_3 \cdot CH_4O_3S \cdot 2H_2O$, with a molecular weight of 465.49 g/mol [1]. As a fluoroquinolone, its primary mechanism of action involves the inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. These enzymes are essential for bacterial DNA replication, transcription, repair, and cell division. By binding to these enzyme complexes, Pefloxacin stabilizes DNA breaks, preventing DNA replication and ultimately leading to bacterial cell death [3] [1].

While it has historically been used to treat various infections, its current primary research and clinical application, particularly in Europe as guided by EUCAST, is as a **screening tool for fluoroquinolone resistance in Enterobacterales** [4]. This use is critical given the ongoing review and reduction of fluoroquinolone breakpoints and the global challenge of antimicrobial resistance.

Key Properties and Specifications

The table below summarizes the core chemical, pharmacological, and susceptibility testing properties of **Pefloxacin Mesylate Dihydrate**.

Table 1: Core Properties of **Pefloxacin Mesylate Dihydrate**

Property	Description
Chemical Classification	Fluoroquinolone antibiotic [2]
Modality	Small Molecule [2]
Molecular Formula	$C_{17}H_{20}FN_3O_3 \cdot CH_4O_3S \cdot 2H_2O$ [1]
Molecular Weight	465.49 g/mol [1]
Mechanism of Action	Inhibition of bacterial DNA gyrase and topoisomerase IV [2] [3]
Primary Metabolite	Norfloxacin [2]
Protein Binding	20-30% [2] [5]
Elimination Half-Life	~8.6 hours [2] [5]
Primary Regulatory Status	Not approved by the US FDA [2]. Approved in other jurisdictions (e.g., was approved in France in 1985) [5].
Key Testing Application	Screening for fluoroquinolone resistance in Enterobacterales, as per EUCAST guidelines [4].

Current Breakpoints and Susceptibility Interpretation

Formal clinical breakpoints for Pefloxacin are not listed in the current FDA-recognized CLSI standards [6]. However, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a defined methodology for its use as a screening agent. EUCAST emphasizes that fluoroquinolone breakpoints are under continuous review and are expected to be further reduced, solidifying the role of the pefloxacin screen test [4].

Table 2: *Pefloxacin Screening Test Parameters for Enterobacterales (EUCAST)*

Parameter	Specification
Test Purpose	To detect fluoroquinolone resistance in Enterobacterales, <i>Salmonella enterica</i> , and <i>Vibrio</i> spp. [4].
Test Method	Disk diffusion or agar dilution [4].
Recommended Concentration	A specific pefloxacin disk is used (exact concentration should be verified from the latest EUCAST tables) [4].
Interpretation	The zone diameter or MIC value is used to indicate likely resistance to the broader fluoroquinolone class [4].
Regulatory Context	EUCAST urges laboratories to familiarize themselves with this test and contact suppliers to ensure pefloxacin availability [4].

Experimental Protocols

Protocol 1: Agar Disk Diffusion Method (Pefloxacin Screening Test)

This protocol outlines the steps for performing a pefloxacin screen using the disk diffusion method, based on EUCAST recommendations.

1. Principle: Commercially prepared paper disks impregnated with pefloxacin are placed on an inoculated Mueller-Hinton agar plate. During incubation, the drug diffuses into the agar, creating a concentration gradient. The formation of a zone of inhibition around the disk after incubation is measured and interpreted to predict fluoroquinolone susceptibility.

2. Materials and Reagents:

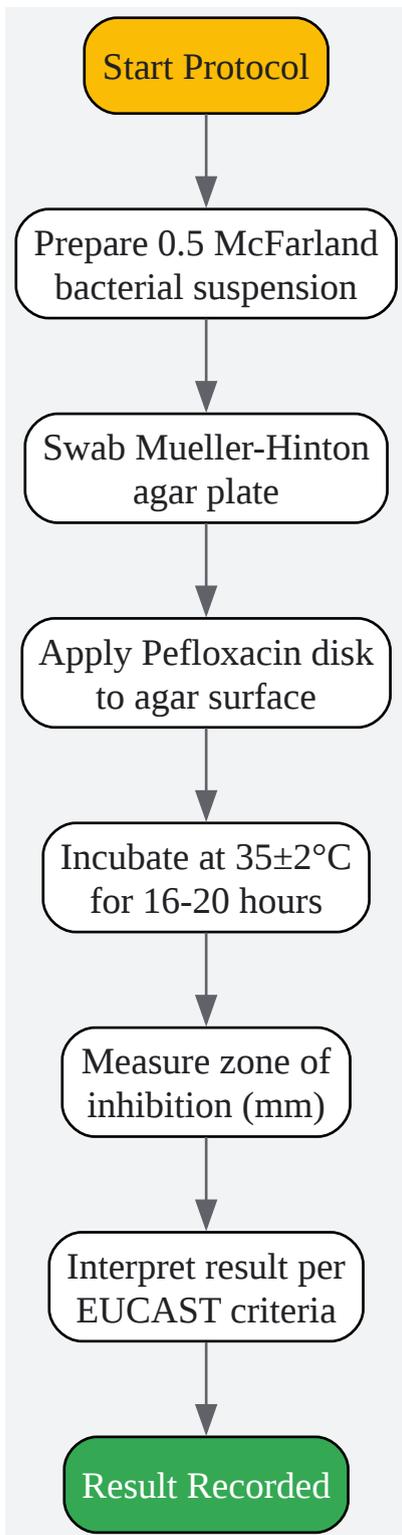
- **Cation-Adjusted Mueller-Hinton Agar (CAMHA) Plates:** Standardized according to CLSI/EUCAST guidelines.
- **Pefloxacin Disks:** Use disks specified in the most recent EUCAST breakpoint table.
- **Inoculum:** Bacterial suspension of the test isolate (e.g., *E. coli*, *Klebsiella pneumoniae*), prepared in sterile saline or broth to a turbidity of 0.5 McFarland standard ($\sim 1-2 \times 10^8$ CFU/mL).

- **Quality Control Strains:** Include appropriate reference strains as recommended by EUCAST (e.g., *E. coli* ATCC 25922).

3. Procedure:

- 1. Inoculum Preparation:** Prepare a bacterial suspension from fresh overnight culture, adjusting to the 0.5 McFarland standard.
- 2. Inoculation:** Within 15 minutes of standardization, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of the CAMHA plate in three directions to ensure confluent growth.
- 3. Disk Application:** Apply the pefloxacin disk to the inoculated agar surface using sterile forceps and press down gently to ensure full contact.
- 4. Incubation:** Invert plates and incubate aerobically at $35\pm 2^{\circ}\text{C}$ for 16-20 hours.
- 5. Reading Results:** After incubation, measure the diameter of the complete zone of inhibition (including the disk diameter) in millimeters using a caliper or ruler viewed from the back of the plate against a dark, non-reflective background.

The following diagram illustrates the workflow of this protocol.



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Protocol 2: Broth Microdilution Method for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of Pefloxacin.

1. Principle: The test isolate is inoculated into a series of broth wells containing doubling dilutions of **Pefloxacin Mesylate Dihydrate**. The MIC is the lowest concentration of antibiotic that prevents visible growth after incubation.

2. Materials and Reagents:

- **Cation-Adjusted Mueller-Hinton Broth (CAMHB):** Standardized for MIC testing.
- **Pefloxacin Stock Solution:** Prepare a stock solution of **Pefloxacin Mesylate Dihydrate** in a suitable solvent (e.g., water). The drug is soluble in water (67 mg/mL) and DMSO (9 mg/mL) [1].
- **Microdilution Trays:** 96-well plastic trays, preferably sterile and pre-formulated with antibiotic dilutions.
- **Inoculum:** Bacterial suspension adjusted to 0.5 McFarland, then further diluted in broth to achieve a final inoculum of $\sim 5 \times 10^5$ CFU/mL in each well.
- **Multichannel pipettes and sterile tips.**

3. Procedure: 1. **Antibiotic Dilution:** Prepare a serial two-fold dilution of Pefloxacin in CAMHB across the wells of the microdilution tray, covering a concentration range from above the expected MIC to below it. 2. **Inoculation:** Add the standardized bacterial inoculum to each well of the dilution series. Include growth control (inoculum, no drug) and sterility control (broth only) wells. 3. **Incubation:** Cover the tray and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours. 4. **Reading Results:** Examine the wells for visible growth. The MIC is the lowest concentration of Pefloxacin that completely inhibits visible growth.

Research and Development Context

Resistance Mechanisms and Testing Rationale

Resistance to pefloxacin and other fluoroquinolones primarily occurs through:

- **Target Gene Mutations:** Mutations in the genes encoding DNA gyrase (*gyrA*, *gyrB*) and topoisomerase IV (*parC*, *parE*), which reduce the binding affinity of the drug [3].
- **Efflux Pumps:** Overexpression of bacterial efflux pumps that actively export the antibiotic from the cell [3]. The utility of pefloxacin as a screening agent stems from its ability to act as a sensitive indicator for these common resistance mechanisms that often confer cross-resistance within the

fluoroquinolone class. A positive screen (resistance to pefloxacin) suggests that the isolate is also resistant to other clinically used fluoroquinolones, guiding therapeutic decisions before formal testing with each specific drug is complete [4].

Data Analysis and Reporting

For the screening test, report the zone diameter and an interpretive category of "Susceptible" or "Resistant" based on the criteria in the latest EUCAST breakpoint tables. For MIC tests, report the numeric MIC value in mg/L. All reports should include details of the methodology used (e.g., "EUCAST disk diffusion method").

Regulatory and Safety Considerations

- **Regulatory Status:** Pefloxacin is not approved by the US FDA for clinical use [2]. Its use in susceptibility testing is guided by international standards like those from EUCAST.
- **Handling and Storage: Pefloxacin Mesylate Dihydrate** should be stored according to the supplier's specifications. For the pure compound, it is typically stored at -20°C, protected from light and moisture [1].
- **Safety:** As with all pharmaceutical powders, handle with appropriate personal protective equipment (PPE) in a controlled environment to prevent personal exposure.

Conclusion

Pefloxacin Mesylate Dihydrate remains a vital tool in the antimicrobial stewardship arsenal, not as a first-line therapeutic, but as a strategic sentinel for detecting fluoroquinolone resistance. The protocols outlined here provide a framework for its standardized application in screening. Researchers and laboratories must remain vigilant for updates to breakpoints from standards organizations like EUCAST and CLSI, as interpretive criteria are subject to change in response to evolving resistance patterns.

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